Imidazenil
Overview
Description
Imidazenil is a novel imidazobenzodiazepine carboxamide that has been characterized as a partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors. It is distinguished from full allosteric modulators, such as triazolam and alprazolam, and selective allosteric modulators like diazepam, by its high potency but lower efficacy. Imidazenil has been shown to modulate GABA-elicited Cl- currents with greater potency than other benzodiazepines but with reduced efficacy, making it a promising candidate for therapeutic applications with potentially fewer side effects .
Synthesis Analysis
The synthesis of imidazole derivatives, which are core structures in compounds like imidazenil, has been extensively studied. Imidazole was first synthesized by Heinrich Debus in 1858, and since then, various synthetic routes have been developed to create imidazole and its analogs. These methods have been crucial in the development of new drugs, including imidazenil. The synthesis of imidazo[1,5-a]pyridines, a related structure, involves a tandem aza-Wittig/electrocyclic ring closure of N-vinylic phosphazenes, which may offer insights into the synthetic strategies for imidazenil .
Molecular Structure Analysis
Imidazenil's molecular structure is based on the imidazole ring, a five-membered heterocyclic moiety with two nitrogen atoms. This structure is amphoteric, meaning it can exhibit both acidic and basic properties, and it has two equivalent tautomeric forms due to the positive charge on the nitrogen atoms. The imidazole core is a fundamental component of many biologically active compounds and is integral to the pharmacological activity of imidazenil .
Chemical Reactions Analysis
Imidazenil interacts with the benzodiazepine recognition site on GABAA receptors, modulating the receptor's response to GABA. It binds with high affinity to benzodiazepine receptors, as evidenced by its ability to inhibit [3H]flumazenil binding. Imidazenil's partial agonist properties allow it to modulate receptor function without fully activating the receptor, which may contribute to its reduced side effect profile compared to full agonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole compounds, including imidazenil, are characterized by their solubility in water and other polar solvents, as well as their amphoteric nature. The presence of the imidazole ring in imidazenil contributes to its high affinity for benzodiazepine receptors and its pharmacological effects. The specific physical and chemical properties of imidazenil, such as melting point, solubility, and stability, are essential for its pharmacokinetic profile and therapeutic potential .
Relevant Case Studies
Imidazenil has been studied in various animal models for its anxiolytic and anticonvulsant effects. It has shown marked anticonflict properties in the rat Vogel conflict-punishment test and is more potent than other benzodiazepines in antagonizing seizures induced by bicuculline and pentylenetetrazol. Notably, imidazenil does not produce sedation or ataxia at doses effective for anticonflict effects, nor does it potentiate the effects of ethanol, which is a significant advantage over full allosteric modulators .
In studies involving patas monkeys, imidazenil prevented the acquisition deficit induced by alprazolam without showing tolerance, suggesting its potential as a safer alternative to full allosteric modulators in the treatment of anxiety and convulsive disorders . Additionally, imidazenil attenuated a benzodiazepine-induced cognition deficit in monkeys, further supporting its therapeutic promise .
Scientific Research Applications
Anticonvulsant and Neuroprotective Effects
Imidazenil has been researched for its anticonvulsant and neuroprotective properties, particularly in the context of organophosphate (OP) nerve agent-induced seizures and neuronal damage. Studies have shown that imidazenil is more efficacious than diazepam in protecting against diisopropyl fluorophosphate (DFP)-induced seizures and neuronal damage, without producing sedation. Notably, it does not exhibit tolerance to its protective action against the neurotoxic effects of OP exposure, making it a promising candidate for medical countermeasure in such scenarios (Kadriu et al., 2011), (Wang et al., 2012).
Antagonistic Effects on Sedative Action
Imidazenil has been found to antagonize the sedative effects of other benzodiazepines like diazepam without affecting their anticonvulsant actions. This characteristic makes it a unique compound for potential therapeutic applications, especially in situations where the sedative effects of traditional benzodiazepines are undesirable (Auta et al., 2005).
Application in Neurodegenerative Diseases
Research has explored the use of imidazenil and its derivatives for the study of benzodiazepine receptors in neurodegenerative diseases. The iodinated analogue of imidazenil, for instance, has been developed for radiolabeling with iodine-123 to understand the role of benzodiazepine receptors in these diseases using imaging techniques like SPECT (Hambley et al., 2002).
Treatment of Convulsions in Organophosphate Intoxications
Imidazenil has shown potential in treating convulsions resulting from organophosphate intoxications. It has been found to decrease convulsion intensity and increase antilethal effectiveness in models of such intoxication, demonstrating comparable effects to diazepam but with less impact on motor coordination (Rump et al., 2009).
Comparison with Other Benzodiazepines
Studies comparing imidazenil with other benzodiazepines, such as diazepam, have shown it to retain anticonvulsant and anxiolytic effects even in subjects tolerant to other benzodiazepines. This positions imidazenil as a favorable alternative in scenarios where tolerance to traditional benzodiazepines is a concern (Auta et al., 2000).
Future Directions
Imidazenil has been suggested as a potent yet non-sedating anticonvulsant which might be particularly useful in the treatment of poisoning with organophosphate nerve agents, and as a novel treatment for schizophrenia . It has also been suggested as a potential tool for facilitating and expediting the recovery process from benzodiazepine withdrawals .
properties
IUPAC Name |
6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHYHKWUWSHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164746 | |
Record name | Imidazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazenil | |
CAS RN |
151271-08-8 | |
Record name | 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151271-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazenil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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